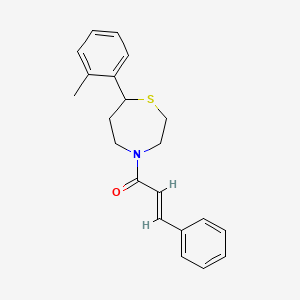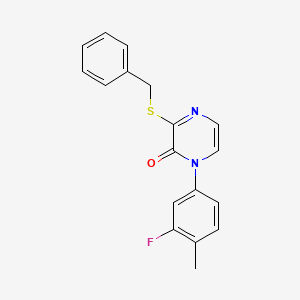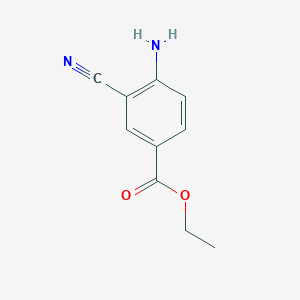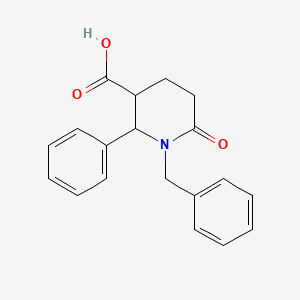
(E)-3-phényl-1-(7-(o-tolyl)-1,4-thiazépan-4-yl)prop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H23NOS and its molecular weight is 337.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
(E)-3-phényl-1-(7-(o-tolyl)-1,4-thiazépan-4-yl)prop-2-én-1-one: a été étudié pour son potentiel en tant qu'agent antimicrobien. Les chercheurs ont exploré son efficacité contre divers agents pathogènes, notamment les bactéries, les champignons et les virus. Des études préliminaires suggèrent qu'il pourrait inhiber la croissance de certains micro-organismes, ce qui en fait un candidat prometteur pour de nouvelles thérapies antimicrobiennes .
Propriétés anti-VIH
Ce composé a également attiré l'attention en raison de ses propriétés anti-VIH. Plus précisément, il présente des effets inhibiteurs contre la protéase du VIH-1, une enzyme essentielle impliquée dans la réplication virale. Les chercheurs ont évalué son activité en comparaison avec les médicaments antirétroviraux existants. Des recherches supplémentaires sont nécessaires pour comprendre pleinement son mécanisme d'action et ses applications cliniques potentielles .
Activité redox
Les propriétés redox de (2E)-1-[7-(2-méthylphényl)-1,4-thiazépan-4-yl]-3-phénylprop-2-én-1-one ont intrigué les scientifiques. Sa capacité à subir des réactions d'oxydoréduction peut avoir des implications dans divers domaines, tels que la catalyse, l'électrochimie et la science des matériaux. Les chercheurs explorent son comportement redox et ses applications potentielles dans le stockage et la conversion d'énergie .
Cristallographie et études structurales
La structure cristalline de ce composé a été déterminée expérimentalement. Les chercheurs ont caractérisé son arrangement moléculaire, ses longueurs de liaison et ses angles. De telles études contribuent à notre compréhension de la liaison chimique et de l'empilement cristallin. Le composé cristallise dans un réseau monoclinique, offrant des informations précieuses pour les cristallographes et les scientifiques des matériaux .
Chimie médicinale
En tant que dérivé de la chalcone, ce composé appartient au domaine de la chimie médicinale. Les scientifiques étudient ses interactions avec les cibles biologiques, sa pharmacocinétique et ses profils de toxicité. Les applications potentielles comprennent la conception et l'optimisation de médicaments. En modifiant sa structure, les chercheurs visent à améliorer sa bioactivité et sa sélectivité .
Biologie chimique et inhibition enzymatique
Les chercheurs explorent comment ce composé interagit avec les enzymes et les voies cellulaires. Son échafaudage unique peut servir de point de départ pour la conception d'inhibiteurs ou de modulateurs enzymatiques. Comprendre son affinité de liaison et sa sélectivité peut conduire au développement de thérapies ciblées pour diverses maladies .
Propriétés
IUPAC Name |
(E)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c1-17-7-5-6-10-19(17)20-13-14-22(15-16-24-20)21(23)12-11-18-8-3-2-4-9-18/h2-12,20H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEURYRUJZINHN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431706.png)


![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)

![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)


![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)

